molecular formula C17H16N4O B3124867 (4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one CAS No. 320425-14-7

(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3124867
CAS No.: 320425-14-7
M. Wt: 292.33 g/mol
InChI Key: ZEIOUMHIUUQYBR-UHFFFAOYSA-N
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Description

2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a polycyclic aromatic compound featuring a central pyrroloisoindole-tetrone core substituted with pyridin-3-yl groups at the 2- and 6-positions. The pyridine rings confer π-conjugation and coordination capabilities, making the compound valuable in coordination chemistry and materials science. Its structural flexibility allows for diverse conformations due to rotation around the methylene bridge linking the pyridine groups to the core . Crystallographic studies highlight its ability to form complexes with transition metals, such as tetrachloridocuprate(II), where the pyridinyl nitrogen atoms act as ligands .

Properties

IUPAC Name

5-methyl-2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-16(12-19-11-14-6-5-9-18-10-14)17(22)21(20-13)15-7-3-2-4-8-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIOUMHIUUQYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while reduction can produce pyrazolidinones.

Scientific Research Applications

The search results provide information regarding the chemical compound "(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one" and related compounds, focusing on their synthesis, chemical structures, and potential applications.

IUPAC Name and Identifiers
The compound 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;nitrate has the following identifiers :

  • IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;nitrate
  • InChI: InChI=1S/C29H31N7O.NO3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;2-1(3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);/q;-1
  • InChIKey: WLJJRKJPWSEZAE-UHFFFAOYSA-N
  • SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.N+([O-])[O-]
  • Molecular Formula: C29H31N8O4

Synthesis of Pyrazoles
One document details the synthesis of pyrazole derivatives, specifically 4-(((4-Fluorophenyl) / (4-Chlorophenyl) / (4-Bromophenyl) / 4-(Trifluoromethyl) Phenyl) Imino) Methyl)-3-Methyl-1-(Morpholinomethyl) / (4-Methyl Piperazin-1-yl) Methyl)-1H- Pyrazol-5(4H)-one .

Biological Activities of Pyrazoles
Pyrazoles are known for their medicinal properties and exhibit a wide range of biological activities . Several studies have synthesized pyrazole derivatives and evaluated their anti-inflammatory, anti-microbial, and anti-tubercular activities .

Examples of synthesized pyrazole derivatives with noted biological activities :

  • 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes displayed anti-inflammatory activities.
  • N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline exhibited anti-inflammatory activity.
  • 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives also exhibited anti-inflammatory properties.
  • A pyrazole containing 2,4-disubstituted oxazol-5-one showed anti-microbial activity.
  • 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were tested for anti-tubercular and anti-microbial properties.

Substituted Isoquinolines

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The properties of pyrrolo[3,4-f]isoindole-tetrone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Key Properties Applications/Findings
2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone Pyridin-3-yl groups C₂₄H₁₄N₄O₄ Flexible pyridine conformations; forms Cu(II) complexes. Coordination polymers, crystallography studies .
2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone Methyl groups C₁₄H₁₀N₂O₄ Reduced π-conjugation; higher solubility in polar solvents. Intermediate in organic synthesis .
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone 2-Ethylhexyl chains C₂₆H₃₆N₂O₄ Enhanced lipophilicity (MW = 440.58 g/mol); soluble in non-polar solvents. Potential use in organic electronics or polymer blends .
2,6-Dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7-tetrone Hydroxyl groups C₁₀H₄N₂O₆ Extensive hydrogen bonding; thermal stability. Tested as a methane emission inhibitor (no toxicity in mice at 300 mg/kg) .
2,6-Bis[(S)-1-phenylethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone Chiral (S)-1-phenylethyl groups C₂₈H₂₂N₂O₄ Steric bulk influences crystal packing; chiral centers enable stereoselective applications. Pharmaceutical chemistry (e.g., chiral catalysts) .
Pyromellitic diimide (Parent compound) No substituents C₁₀H₄N₂O₄ Rigid planar structure; high thermal and chemical stability. Building block for MOFs and organic semiconductors .

Key Findings from Comparative Studies

  • Coordination Chemistry: The pyridinyl derivative forms stable complexes with Cu(II), as demonstrated in tetrachloridocuprate(II) monohydrate structures. This contrasts with alkyl-substituted analogues, which lack metal-coordinating sites .
  • Solubility Trends : Alkyl chains (e.g., 2-ethylhexyl) drastically improve solubility in organic media, whereas hydroxyl groups enhance water compatibility through H-bonding .
  • Thermal Stability : Pyromellitic diimide (parent compound) exhibits decomposition temperatures >500°C, while substituents like pyridine or ethylhexyl may reduce thermal resilience due to increased conformational freedom .

Biological Activity

(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative recognized for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may confer various pharmacological properties.

Chemical Structure and Synthesis

The compound features a pyrazolone core with a pyridine moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions, utilizing phenyl hydrazine and appropriate aldehydes to form the pyrazole framework.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research indicates that modifications on the pyrazole nucleus can lead to enhanced cytotoxicity against various cancer cell lines. Specific derivatives have been reported to induce apoptosis and inhibit cell proliferation in cancer cells, demonstrating their potential as anticancer agents .

Table 1: Cytotoxicity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
Compound CA54912Inhibition of angiogenesis

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that certain pyrazole derivatives exhibit activity against a range of bacteria and fungi. For instance, compounds derived from (4Z)-3-methyl-1-phenyl-4-pyrazolone have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Compound DE. coli2025
Compound ES. aureus1830
Compound FPseudomonas aeruginosa1540

The biological activity of (4Z)-3-methyl-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one can be attributed to its interaction with specific biological targets. These targets may include enzymes involved in cell signaling pathways or receptors that modulate cellular responses. The presence of the pyridine ring is believed to enhance binding affinity and selectivity towards these targets .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Case Study on Anticancer Properties : A study involving a series of pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for development as anticancer therapeutics.
  • Case Study on Antimicrobial Efficacy : Clinical trials evaluating the antimicrobial properties of pyrazole compounds indicated promising results against resistant strains, prompting further investigation into their use as novel antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
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(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one

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